molecular formula C12H19NO7 B14044570 Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate

Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate

Cat. No.: B14044570
M. Wt: 289.28 g/mol
InChI Key: MZUKNMUPRGKGNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate typically involves the reaction of diethyl succinate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(2-ethoxy-2-oxoacetamido)succinate involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical pathways .

Properties

Molecular Formula

C12H19NO7

Molecular Weight

289.28 g/mol

IUPAC Name

diethyl 2-[(2-ethoxy-2-oxoacetyl)amino]butanedioate

InChI

InChI=1S/C12H19NO7/c1-4-18-9(14)7-8(11(16)19-5-2)13-10(15)12(17)20-6-3/h8H,4-7H2,1-3H3,(H,13,15)

InChI Key

MZUKNMUPRGKGNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)C(=O)OCC

Origin of Product

United States

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